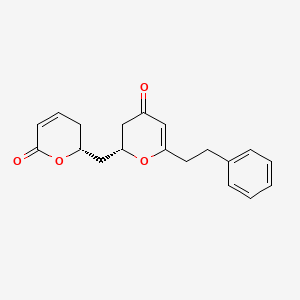

7',8'-Dihydroobolactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7',8'-Dihydroobolactone is a natural product found in Cryptocarya obovata with data available.

Activité Biologique

7',8'-Dihydroobolactone is a naturally occurring compound classified as an alpha-pyrone, primarily isolated from the rainforest tree Cryptocarya obovata. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications against various diseases, including infections caused by protozoa and other pathogens.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound features a lactone ring that is crucial for its interaction with biological targets. Its molecular formula is C₁₁H₁₀O₃, and it possesses a molecular weight of approximately 194.2 g/mol.

Biological Activities

1. Antiparasitic Activity

One of the most significant findings regarding this compound is its activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have demonstrated that the compound exhibits a potent inhibitory effect on this parasite, with an IC₅₀ value of 2.8 µM. This suggests that this compound could be a promising candidate for developing new treatments for trypanosomiasis .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of the dihydroobolactone structure exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, certain derivatives showed inhibition zones greater than those of standard antibiotics, although specific data on this compound itself in this context remains limited .

3. Antifungal Effects

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have shown that it can inhibit the growth of various fungal species, making it a potential candidate for antifungal drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound can provide insights into how modifications to its structure might enhance its biological activity. Research suggests that specific functional groups on the compound influence its efficacy against different biological targets. For example, alterations to the lactone moiety or substituents on the aromatic rings may enhance its lipophilicity and bioavailability, potentially increasing its therapeutic index .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

- In vitro studies : Various derivatives were synthesized and tested for their antiparasitic and antimicrobial activities. Results indicated that modifications to the dihydroobolactone structure could lead to improved efficacy .

- Comparative analysis : The antibacterial effects of this compound were compared with established antibiotics, revealing competitive inhibition against certain pathogens .

Propriétés

Formule moléculaire |

C19H20O4 |

|---|---|

Poids moléculaire |

312.4 g/mol |

Nom IUPAC |

(2R)-2-[[(2R)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C19H20O4/c20-15-11-17(10-9-14-5-2-1-3-6-14)22-18(12-15)13-16-7-4-8-19(21)23-16/h1-6,8,11,16,18H,7,9-10,12-13H2/t16-,18+/m1/s1 |

Clé InChI |

GLFJXECVUDGKBE-AEFFLSMTSA-N |

SMILES isomérique |

C1C=CC(=O)O[C@H]1C[C@@H]2CC(=O)C=C(O2)CCC3=CC=CC=C3 |

SMILES canonique |

C1C=CC(=O)OC1CC2CC(=O)C=C(O2)CCC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.